![molecular formula C4H2Cl2O2S2 B2823287 4-Chlorothiophene-2-sulfonyl chloride CAS No. 1016315-26-6](/img/structure/B2823287.png)
4-Chlorothiophene-2-sulfonyl chloride
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Overview
Description
4-Chlorothiophene-2-sulfonyl chloride is a chemical compound used in scientific research . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Chlorothiophene-2-sulfonyl chloride has been reported in scientific literature . The synthesis involves the reaction of 4-chlorothiophene-2-sulfonic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of 4-Chlorothiophene-2-sulfonyl chloride is represented by the InChI code1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
. This indicates that the molecule consists of 4 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 2 sulfur atoms . Chemical Reactions Analysis
4-Chlorothiophene-2-sulfonyl chloride is involved in electrophilic aromatic substitution reactions . The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst .Physical And Chemical Properties Analysis
4-Chlorothiophene-2-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 217.1 .Scientific Research Applications
Organic Synthesis and Pharmaceuticals
- Notch-1-Sparing γ-Secretase Inhibitors : Researchers have utilized this compound in the preparation of Notch-1-sparing γ-secretase inhibitors. These inhibitors show promise in Alzheimer’s disease treatment by selectively targeting the γ-secretase enzyme without affecting Notch-1 signaling .
Photovoltaics and Organic Electronics
Mechanism of Action
Target of Action
Based on its structural similarity to other sulfonyl chloride compounds, it’s likely that it reacts with nucleophilic sites in biological molecules .
Mode of Action
4-Chlorothiophene-2-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (in this case, the sulfonyl chloride group) forms a bond with an electron-rich aromatic ring (the thiophene ring). This reaction typically involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system .
Action Environment
The action of 4-Chlorothiophene-2-sulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be compromised under certain conditions, such as high temperatures .
Safety and Hazards
properties
IUPAC Name |
4-chlorothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYGKBEZSAAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophene-2-sulfonyl chloride | |
CAS RN |
1016315-26-6 |
Source
|
Record name | 4-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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